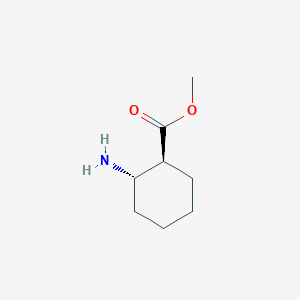

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate

Vue d'ensemble

Description

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate: is an organic compound that belongs to the class of cyclohexane derivatives. This compound features a cyclohexane ring substituted with an amino group at the second position and a carboxylate ester group at the first position. The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alkylation of Glycine Equivalents: One common method involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: Another approach is the intramolecular cyclization of γ-substituted amino acid derivatives.

Alkene Cyclopropanation: The cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates can also be employed to synthesize cyclohexane derivatives.

Industrial Production Methods: Industrial production of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halides, alkoxides, and other nucleophiles.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted cyclohexane derivatives.

Applications De Recherche Scientifique

Common Synthesis Methods

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Acid-catalyzed esterification | (1S,2S)-2-aminocyclohexane-1-carboxylic acid, methanol | Reflux | High |

| Asymmetric reductive amination | Aldehydes, amines | Controlled conditions | Moderate |

Organic Synthesis

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its chirality allows for the production of chiral compounds essential in pharmaceuticals.

Biological Studies

Research indicates that this compound exhibits potential biological activities. It interacts with specific molecular targets such as enzymes and receptors, influencing various biochemical pathways. Notably, its role in modulating neurotransmitter systems has been investigated for implications in treating neurological disorders.

Case Study: Neuropharmacological Effects

- Objective : To explore the compound's impact on neurotransmitter release.

- Findings : this compound was shown to enhance serotonin receptor activity, suggesting potential applications in anxiety and depression therapies.

Medicinal Chemistry

The compound is being studied for its therapeutic properties. Its unique structural features contribute to its biological activity, making it a candidate for drug development.

Case Study: Drug Development

- Compound : this compound

- Application : Investigated as a precursor for synthesizing novel antidepressants.

- Outcome : Preliminary results show promising efficacy in preclinical models.

Industrial Applications

In industrial settings, this compound is utilized in the production of various chemical products. Its chiral nature makes it valuable for creating chiral stationary phases used in chromatography to separate enantiomers effectively.

Industrial Use Cases

| Application | Description |

|---|---|

| Chiral Chromatography | Used as a stationary phase for enantiomer separation |

| Chemical Manufacturing | Serves as an intermediate in synthesizing pharmaceuticals |

Mécanisme D'action

The mechanism of action of methyl (1S,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate ester group can participate in esterification and hydrolysis reactions. These interactions can affect various biochemical pathways, including enzyme activity and signal transduction .

Comparaison Avec Des Composés Similaires

Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate: This compound has a similar structure but different stereochemistry, leading to different biological and chemical properties.

Cyclohexane-1,2-diamine: Lacks the ester group but has similar amino functionality, making it useful for comparison in terms of reactivity and applications.

Cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an ester, providing insights into the effects of esterification on chemical behavior.

Uniqueness: Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups, which confer distinct reactivity and interaction profiles compared to its analogs .

Activité Biologique

Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate, also known as (1S,2S)-Methyl 2-aminocyclohexane carboxylate hydrochloride, is a chiral compound with significant biological relevance. Its unique stereochemistry and functional groups (amine and ester) position it as a potential candidate for various therapeutic applications. This article aims to explore the compound's biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound consists of a cyclohexane ring with an amino group and a carboxylate group. The specific stereochemistry (1S,2S) is crucial for its interactions with biological targets.

| Property | Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 157.21 g/mol |

| Functional Groups | Amine, Ester |

| Stereochemistry | Chiral (1S,2S) |

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The chiral nature of the compound allows it to fit into active sites, modulating biological pathways through:

- Enzyme Inhibition/Activation : The compound may inhibit or activate various enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Interaction : It can interact with specific receptors, influencing signaling pathways that regulate cellular processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

- Neuroprotective Effects : Its structural similarity to amino acids known for neuroprotective effects indicates possible applications in neurodegenerative diseases.

- Cell Viability Influence : Studies suggest that this compound may affect cell viability and influence specific signaling pathways critical for cell survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Testing : In vitro studies showed that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria. The mechanism was attributed to disruption of bacterial cell membranes.

- Neuroprotection in Animal Models : Animal studies indicated that administration of the compound led to improved outcomes in models of neurodegeneration, likely due to its ability to modulate neurotransmitter levels.

- Enzymatic Interactions : Research demonstrated that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.

Potential Applications

Given its biological activity and mechanisms of action, this compound has several potential applications:

- Drug Development : As a lead molecule in drug discovery for antimicrobial or neuroprotective agents.

- Biochemical Research : Useful in studying enzyme kinetics and receptor-ligand interactions due to its chiral nature.

- Synthetic Chemistry : It serves as a building block for more complex molecules in organic synthesis.

Propriétés

IUPAC Name |

methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-4-2-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUYHWZRODJBJER-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCC[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449987 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217799-18-3 | |

| Record name | Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.